molecular formula C26H27BrN2O4S B2408631 N-(4-bromophenyl)-6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide CAS No. 501352-72-3

N-(4-bromophenyl)-6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide

Cat. No.: B2408631
CAS No.: 501352-72-3
M. Wt: 543.48
InChI Key: LFZNZLLAVOYEDV-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The isoquinoline group, for example, is a bicyclic compound that consists of a benzene ring fused to a pyridine ring . The presence of the bromine atom, a heavy halogen, could also significantly affect the compound’s physical and chemical properties .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the various functional groups it contains. For instance, the bromophenyl group could undergo reactions typical of aryl halides, such as nucleophilic aromatic substitution or palladium-catalyzed cross-coupling . The methoxy groups and the carbothioamide group could also participate in a variety of reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure and the functional groups it contains. For example, the presence of multiple methoxy groups could increase the compound’s solubility in organic solvents .

Scientific Research Applications

Microwave-Assisted Cleavage in Synthetic Chemistry

  • Application : A study by Fredriksson and Stone-Elander (2002) demonstrates a microwave-enhanced method for demethylation of methyl phenyl ethers, relevant to the synthesis and modification of complex compounds like N-(4-bromophenyl)-6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide. This method is valuable for synthesizing precursor compounds and post-labeling deprotections in radiochemistry (Fredriksson & Stone-Elander, 2002).

Synthetic Investigations in Alkaloid Chemistry

  • Application : Research by Voronin et al. (1969) in the field of curare alkaloids, involving the synthesis of compounds structurally similar to this compound, highlights the importance of these compounds in medicinal chemistry. The study discusses the synthesis and properties of related dihydroisoquinoline compounds (Voronin et al., 1969).

Development of Novel Anticonvulsant Agents

  • Application : Gitto et al. (2006) explored the synthesis of N-substituted 1,2,3,4-tetrahydroisoquinolines for developing new anticonvulsants. The structure-activity relationships established in this study are pertinent for compounds like this compound, suggesting potential applications in treating neurological disorders (Gitto et al., 2006).

Bromophenols and Tetrahydroisoquinolines in Marine Algae

  • Application : A study by Ma et al. (2007) identified new bromophenols and brominated tetrahydroisoquinolines in red algae. This research underscores the ecological and biochemical significance of compounds related to this compound, suggesting potential for discovery in natural products (Ma et al., 2007).

Anesthetic Activity and Toxicity Studies

  • Application : Azamatov et al. (2023) evaluated the local anesthetic activity and acute toxicity of a series of 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline alkaloid derivatives, closely related to the compound . This research is important for understanding the pharmacological properties and safety profile of similar compounds (Azamatov et al., 2023).

Future Directions

The study of complex organic molecules like this one is a vibrant area of research in chemistry. Future work could explore the synthesis of this compound, its reactivity, its potential biological activity, and its physical and chemical properties .

Properties

IUPAC Name

N-(4-bromophenyl)-6,7-dimethoxy-1-[(4-methoxyphenoxy)methyl]-3,4-dihydro-1H-isoquinoline-2-carbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27BrN2O4S/c1-30-20-8-10-21(11-9-20)33-16-23-22-15-25(32-3)24(31-2)14-17(22)12-13-29(23)26(34)28-19-6-4-18(27)5-7-19/h4-11,14-15,23H,12-13,16H2,1-3H3,(H,28,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFZNZLLAVOYEDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC2C3=CC(=C(C=C3CCN2C(=S)NC4=CC=C(C=C4)Br)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27BrN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

543.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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